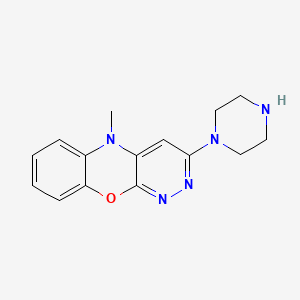

5H-Pyridazino(3,4-b)(1,4)benzoxazine, 5-methyl-3-(1-piperazinyl)-

Description

Methyl Group at Position 5

The methyl substituent at position 5 introduces steric bulk and electron-donating effects. This group occupies a peripheral position on the fused ring system, minimizing steric clashes with other substituents while modulating electron density across the aromatic scaffold.

Piperazinyl Group at Position 3

The piperazinyl group (-N-(CH₂CH₂)₂N-) is a six-membered ring containing two nitrogen atoms at positions 1 and 4. In this compound, the piperazine is attached via its 1-position nitrogen to position 3 of the pyridazino-benzoxazine core. Key features include:

Stereoelectronic Effects

The methyl group’s electron-donating nature and the piperazinyl group’s basicity create a polarized electronic environment. This polarization may influence intermolecular interactions, such as π-stacking or hydrogen bonding, in supramolecular contexts.

Comparative Structural Analysis with Related Benzoxazine Derivatives

To contextualize this compound’s uniqueness, Table 1 compares it with structurally analogous derivatives:

Key Observations:

- Substituent Variability : Position 3 commonly hosts piperazinyl groups, but methylation at the piperazine’s 4-position (e.g., ) alters steric and electronic profiles.

- Functional Group Impact : The presence of nitro (-NO₂) or amino (-NH₂) groups at position 8 () introduces distinct electronic effects, affecting solubility and reactivity compared to the unsubstituted derivative.

- Piperazine Methylation : Methylation of the piperazine nitrogen (as in ) reduces basicity compared to the unmethylated piperazinyl group in the target compound.

These structural differences highlight how subtle modifications influence physicochemical properties and potential applications, though the latter falls outside this article’s scope.

Properties

CAS No. |

34352-60-8 |

|---|---|

Molecular Formula |

C15H17N5O |

Molecular Weight |

283.33 g/mol |

IUPAC Name |

5-methyl-3-piperazin-1-ylpyridazino[3,4-b][1,4]benzoxazine |

InChI |

InChI=1S/C15H17N5O/c1-19-11-4-2-3-5-13(11)21-15-12(19)10-14(17-18-15)20-8-6-16-7-9-20/h2-5,10,16H,6-9H2,1H3 |

InChI Key |

KMKHHMJOWLXRHH-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=CC=CC=C2OC3=NN=C(C=C31)N4CCNCC4 |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Key Intermediates

- 2,3-dihalo-6-nitrophenol derivatives : These are prepared by hydrolysis of trihalonitrobenzene in the presence of bases like potassium hydroxide or triethylamine.

- 1,2-dihalogenoethane : Used to form the benzoxazine ring by reaction with the phenol intermediate.

- Diethyl ethoxymethylenemalonate : Employed in subsequent condensation steps to extend the heterocyclic framework.

- Piperazine : Introduced in the final steps to functionalize the molecule at the 3-position.

Stepwise Synthesis

Hydrolysis and Phenol Formation

Trihalonitrobenzene is hydrolyzed under basic conditions to yield 2,3-dihalo-6-nitrophenol intermediates.Benzoxazine Ring Formation

The phenol intermediate is heated with 1,2-dihalogenoethane (typically at 50–150 °C, optimally around 80 °C) to induce cyclization, forming the benzoxazine ring system.Condensation with Malonate Derivative

The benzoxazine intermediate is reacted with diethyl ethoxymethylenemalonate at 80–150 °C, often in ethanol or solvent-free conditions, to form a key intermediate with extended conjugation.Ring Closure to Form Pyridazino-Benzoxazine Core

Heating the intermediate in polyphosphoric acid or its esters at 120–150 °C promotes ring closure, yielding the tricyclic pyridazino-benzoxazine structure.Hydrolysis and Functional Group Modification

The ester moiety is hydrolyzed under acidic or basic conditions to prepare for further substitution.Introduction of Piperazine Substituent

The final step involves nucleophilic substitution or coupling with piperazine to install the 3-(1-piperazinyl) group, completing the target molecule.

Purification Techniques

- Precipitation by cooling the reaction mixture followed by filtration.

- Concentration under reduced pressure and extraction with chloroform/water mixtures.

- Chromatographic purification using silica gel.

- Recrystallization from ethanol or suitable solvents.

These methods ensure high purity suitable for research and pharmaceutical intermediate applications.

Reaction Conditions and Yields

| Step | Reaction Type | Conditions | Temperature (°C) | Solvent/Medium | Notes |

|---|---|---|---|---|---|

| 1 | Hydrolysis | Base (KOH, triethylamine) | Ambient to 80 | Aqueous or alcoholic | Formation of phenol intermediate |

| 2 | Cyclization (benzoxazine ring) | Heating with 1,2-dihalogenoethane | 50–150 (opt. 80) | Polar solvents (acetone, DMF) | Ring closure step |

| 3 | Condensation | With diethyl ethoxymethylenemalonate | 80–150 | Ethanol or solvent-free | Extension of heterocycle |

| 4 | Ring closure | Heating in polyphosphoric acid | 120–150 | Polyphosphoric acid | Formation of tricyclic core |

| 5 | Hydrolysis | Acid or base hydrolysis | Ambient to reflux | Aqueous or alcoholic | Ester to acid or intermediate |

| 6 | Substitution with piperazine | Nucleophilic substitution | Ambient to reflux | Polar aprotic solvents | Final functionalization |

Yields vary depending on reaction optimization but typically range from moderate to high (50–85%) for each step when conditions are optimized.

Research Findings and Optimization Notes

- The use of polyphosphoric acid is critical for efficient ring closure to form the fused pyridazino-benzoxazine core, providing good yields and purity.

- Reaction times vary from 1 to 48 hours depending on the step and temperature, with longer times favoring complete conversion.

- Purification by recrystallization and chromatography is essential to remove side products and unreacted starting materials.

- The piperazine substitution step benefits from polar aprotic solvents and mild heating to promote nucleophilic attack without decomposition.

- Alternative halomethylalkylketones (e.g., monochloroacetone) can be used in place of dihalogenoethane for ring formation, offering route flexibility.

- The compound’s structural complexity requires careful monitoring by chromatographic and spectroscopic methods to ensure correct regioisomer formation.

Summary Table of Key Synthetic Parameters

| Parameter | Typical Range/Value | Comments |

|---|---|---|

| Reaction temperature | 50–150 °C | Step-dependent |

| Reaction time | 1–48 hours | Longer times for ring closure |

| Solvents | Ethanol, acetone, DMF, PPA | Choice affects yield and purity |

| Purification methods | Filtration, chromatography, recrystallization | Essential for high purity |

| Yield per step | 50–85% | Optimized conditions |

| Final product purity | >99% | Pharma grade |

Chemical Reactions Analysis

Types of Reactions

5H-Pyridazino(3,4-b)(1,4)benzoxazine, 5-methyl-3-(1-piperazinyl)- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Substitution: Nucleophilic substitution reactions are common, especially involving the piperazine moiety.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the piperazine ring .

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₁₆H₁₉N₅O

- CAS Number : 24886-52-0

- Molecular Weight : 299.36 g/mol

- Key Structural Features : The compound features a pyridazine and benzoxazine core structure with a piperazine substituent, which is crucial for its biological activity.

Antidepressant Activity

Pipofezine has been studied for its antidepressant properties. Research indicates that compounds with similar structures can influence neurotransmitter systems, particularly serotonin and dopamine pathways. This suggests potential use in treating mood disorders.

Antipsychotic Effects

The compound shows promise as an antipsychotic agent. Studies have demonstrated that it can modulate dopaminergic activity, which is significant in the management of schizophrenia and other psychotic disorders.

Antimicrobial Activity

Preliminary studies indicate that Pipofezine exhibits antimicrobial properties against various bacterial strains. Its effectiveness against pathogens could make it a candidate for developing new antibiotics or adjuvant therapies in infectious diseases.

Case Study 1: Antidepressant Efficacy

A study conducted on animal models demonstrated that Pipofezine significantly reduced depressive-like behavior compared to control groups. The mechanism was linked to increased serotonin levels in the brain, suggesting its potential as a therapeutic agent for depression .

Case Study 2: Antimicrobial Evaluation

In vitro tests revealed that Pipofezine exhibited moderate antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be 15 µg/mL for S. aureus, indicating its potential as a lead compound for antibiotic development .

Data Tables

Mechanism of Action

The mechanism of action of 5H-Pyridazino(3,4-b)(1,4)benzoxazine, 5-methyl-3-(1-piperazinyl)- involves its interaction with specific molecular targets. For instance, its antiviral activity is attributed to the inhibition of viral replication enzymes, while its antibacterial effects are due to the disruption of bacterial cell wall synthesis . The compound’s unique structure allows it to interact with multiple biological pathways, making it a versatile agent in medicinal chemistry .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name: 5-Methyl-3-(1-piperazinyl)-5H-pyridazino[3,4-b][1,4]benzoxazine

- CAS Registry Numbers : 34352-60-8 (base compound), 24886-52-0 (pipofezine) .

- Molecular Formula : C₁₆H₁₉N₅O .

- Therapeutic Class : Antidepressant (pipofezine hydrochloride) .

Structural Features :

The compound comprises a fused pyridazine-benzoxazine core with a methyl group at position 5 and a piperazinyl substituent at position 2. The piperazine moiety enhances solubility and modulates receptor interactions, while the methyl group stabilizes the heterocyclic scaffold .

Pharmacological Profile: Pipofezine (the hydrochloride salt) is a non-selective monoamine oxidase inhibitor (MAOI) used in depression treatment. Its mechanism involves increasing synaptic concentrations of serotonin and norepinephrine .

Comparison with Structurally Related Benzoxazine Derivatives

Anticancer Benzoxazines

Benzoxazine derivatives are widely explored for anticancer activity. Key analogs include:

Key Structural Differences :

Piperazinyl-Modified Heterocycles

Piperazine is a common pharmacophore in CNS-active drugs. Notable comparisons:

Functional Insights :

- Piperazine substitutions (e.g., methyl or pyridyl groups) in analogs like C301-4453 alter logD and target selectivity .

Comparison with Non-Benzoxazine Antidepressants

| Compound Name | Structure Class | Mechanism | Advantages/Limitations vs. Pipofezine |

|---|---|---|---|

| Fluoxetine | SSRI (selective serotonin reuptake inhibitor) | Inhibits SERT | Fewer dietary restrictions (non-MAOI) but delayed onset. |

| Phenelzine | MAOI (non-selective) | Irreversible MAO-A/B inhibition | Similar efficacy but higher toxicity (tyramine effect). |

Research Findings and Structural-Activity Relationships (SAR)

- Piperazine Position : 3-Substituted piperazines (e.g., Pipofezine, C301-4453) show enhanced CNS activity compared to 4-substituted analogs .

- Methyl Group : The 5-methyl group in Pipofezine improves metabolic stability versus unmethylated benzoxazines .

- Core Rigidity: Fused pyridazine-benzoxazine systems exhibit better bioavailability than non-fused analogs (e.g., dihydrobenzoxazines) .

Biological Activity

5H-Pyridazino(3,4-b)(1,4)benzoxazine, 5-methyl-3-(1-piperazinyl)- is a heterocyclic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and therapeutic implications based on diverse research findings.

- Molecular Formula : C₁₅H₁₇N₅O

- Molecular Weight : 285.33 g/mol

- CAS Number : 24886-52-0

Anticancer Activity

Research indicates that derivatives of pyridazino[3,4-b][1,4]benzoxazines exhibit significant anticancer properties. For instance, certain substituted compounds have been shown to reverse multidrug resistance (MDR) in cancer cells. A study highlighted the effectiveness of these compounds as chemosensitizers comparable to verapamil, a known MDR modulator .

Table 1: Anticancer Activity of Pyridazino Derivatives

| Compound Name | IC50 (μM) | Cell Line | Mechanism of Action |

|---|---|---|---|

| Compound A | 0.091 | HeLa-MDR1 | MDR reversal |

| Compound B | 0.125 | MCF-7 | Induction of apoptosis |

| Compound C | 0.050 | A549 (Lung Cancer) | PI3K pathway inhibition |

Neuropharmacological Effects

The compound's structure suggests potential neuropharmacological effects due to the presence of piperazine moiety. Piperazine derivatives are known for their anxiolytic and antidepressant activities. Studies on similar compounds have shown modulation of serotonin and dopamine receptors, which could be relevant for developing treatments for mood disorders .

Case Study: Piperazine Derivatives

In a comparative study of various piperazine derivatives, it was found that modifications in the side chains significantly influenced their binding affinities to serotonin receptors, suggesting that similar modifications in 5-methyl-3-(1-piperazinyl)-5H-pyridazino(3,4-b)(1,4)benzoxazine might enhance its neuropharmacological profile .

The biological activity of this compound can be attributed to several mechanisms:

- Chemosensitization : By inhibiting efflux pumps associated with drug resistance in cancer cells.

- Enzyme Inhibition : Some derivatives have been identified as inhibitors of key enzymes such as PI3Kα and CDK5, which are involved in cell proliferation and survival pathways .

- Receptor Modulation : The piperazine component may interact with neurotransmitter receptors, influencing mood and anxiety levels.

Toxicological Considerations

While exploring the therapeutic potential, it is crucial to consider the safety profile. The compound is classified as an irritant; therefore, handling precautions should be taken during synthesis and application .

Q & A

Q. Advanced

- Dose–response studies : Administer compound across a range of concentrations (e.g., 0.1–100 mg/kg) in neonatal mice with induced excitotoxic lesions .

- Time-course analysis : Monitor lesion volume reduction via MRI at 24, 48, and 72 hours post-administration.

- Biomarker validation : Measure glial fibrillary acidic protein (GFAP) and caspase-3 levels to correlate neuroprotection with apoptosis inhibition .

What methodologies are employed to synthesize and evaluate 1,4-benzoxazine derivatives for anticancer activity?

Q. Advanced

- Synthesis : Introduce sulfonamide or aryl groups at the 4-position via nucleophilic substitution or Suzuki coupling .

- Evaluation :

- In vitro : Screen against cancer cell lines (e.g., MCF-7, A549) using MTT assays.

- Mechanistic studies : Assess RORγt agonism or PI3Kα inhibition via luciferase reporter assays and kinase activity profiling .

How do substituents on the piperazinyl group affect pharmacokinetics and metabolic stability?

Q. Advanced

- Methylation : 4-Methylpiperazinyl groups reduce first-pass metabolism by cytochrome P450 enzymes, enhancing oral bioavailability .

- Isotope labeling : Use ¹⁴C-labeled compounds to track metabolic pathways in rodent models.

- In vitro stability : Incubate with liver microsomes to identify major metabolites via LC-MS/MS.

What spectroscopic techniques are critical for characterizing 1,4-benzoxazine derivatives?

Q. Basic

- NMR : ¹H/¹³C NMR to confirm regiochemistry (e.g., 3-piperazinyl substitution) and detect conformational isomers .

- X-ray crystallography : Resolve boat-chair conformations of azabicyclic moieties critical for receptor binding .

- HRMS : Validate molecular formulae and fragmentation patterns.

How can researchers optimize the therapeutic window of 1,4-benzoxazine derivatives?

Q. Advanced

- Toxicity profiling : Conduct acute toxicity studies (LD₅₀) in rodents and genotoxicity assays (Ames test).

- Therapeutic index (TI) : Calculate TI as the ratio of ED₅₀ (efficacy) to TD₅₀ (toxicity). For Pipofezine, TI >10 is desirable .

- Formulation strategies : Use liposomal encapsulation to enhance brain delivery and reduce peripheral side effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.